4-Cyanophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate
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Overview
Description
4-Cyanophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate is a complex organic compound that features a trifluoromethyl group, a pyridine ring, and a benzenesulfonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyanophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate typically involves multiple steps, including the formation of the pyridine ring, introduction of the trifluoromethyl group, and subsequent sulfonation. Common reagents used in these reactions include trifluoromethylating agents, chlorinating agents, and sulfonating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-Cyanophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzenesulfonate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives with modified functional groups.
Scientific Research Applications
4-Cyanophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Cyanophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyridine ring play crucial roles in its binding affinity and selectivity towards target proteins or enzymes. These interactions can modulate biological pathways, leading to desired therapeutic effects or chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- 4-Cyanophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate
- 4-Chlorophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate
- 4-Methylphenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the cyanophenyl group enhances its potential for forming hydrogen bonds and interacting with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(4-cyanophenyl) 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2O4S/c20-17-9-13(19(21,22)23)11-25-18(17)28-14-5-7-16(8-6-14)30(26,27)29-15-3-1-12(10-24)2-4-15/h1-9,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJHPKXXVBFRHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OS(=O)(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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